molecular formula C18H22N6O B2606825 3-Methyl-2-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyridine CAS No. 2201174-42-5

3-Methyl-2-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyridine

Cat. No.: B2606825
CAS No.: 2201174-42-5
M. Wt: 338.415
InChI Key: BMXGMQPGQNIQMV-UHFFFAOYSA-N
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Description

The compound “3-Methyl-2-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyridine” is a complex organic molecule. It contains a triazolopyrimidine core, which is a type of heterocyclic compound . Heterocyclic compounds are cyclic compounds with at least two different elements as members of the ring . The triazolopyrimidine core in this compound contains two carbon and three nitrogen atoms .

Scientific Research Applications

Synthesis and Characterization

A novel derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring was synthesized, showcasing the compound's utility in chemical synthesis and structural analysis. The compound's structure was characterized using X-ray diffraction and various spectroscopic techniques, indicating its potential in material science and chemistry research (Lahmidi et al., 2019).

Potential in Imaging and Receptor Mapping

[11C]Preladenant, a compound structurally related to 3-Methyl-2-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyridine, was developed for mapping cerebral adenosine A2A receptors using PET imaging. The tracer's synthesis, high specific activity, and purity were confirmed, showing its utility in neuroimaging and receptor mapping (Zhou et al., 2014).

Antimicrobial Applications

Compounds with the 1,2,4-triazolo[1,5-a]pyrimidine scaffold have shown significant antibacterial activity against various microbial strains, highlighting their potential in developing new antimicrobial agents. These compounds were evaluated against both Gram-positive and Gram-negative bacteria, showing efficacy comparable to standard references (Suresh, Lavanya, & Rao, 2016).

Utility in Drug Discovery

Derivatives of this compound have been explored for their potential in drug discovery, particularly as adenosine A2a receptor antagonists. Such compounds have been evaluated for their efficacy in models of Parkinson's disease, indicating their relevance in neurological disorder treatment (Vu et al., 2004).

Properties

IUPAC Name

5-methyl-7-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O/c1-13-4-3-7-19-17(13)25-11-15-5-8-23(9-6-15)16-10-14(2)22-18-20-12-21-24(16)18/h3-4,7,10,12,15H,5-6,8-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMXGMQPGQNIQMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2CCN(CC2)C3=CC(=NC4=NC=NN34)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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